(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride
Description
Boronic Acid Group
Amide Linkage
Morpholinoethyl Chain
Key Bonding Interactions
- Intramolecular hydrogen bonds between the boronic acid hydroxyl groups and the amide carbonyl oxygen.
- Ionic interaction between the protonated morpholino nitrogen and the chloride ion .
Crystallographic Data and Solid-State Conformation
While direct crystallographic data for this compound is not publicly available, inferences can be drawn from structurally related boronic acid derivatives:
Predicted Unit Cell Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 11.2–12.0 |
| b (Å) | 12.0–13.0 |
| c (Å) | 6.8–7.2 |
| β (°) | 105–107 |
Hydrogen-Bonding Network
Packing Arrangement
- Molecules likely form layered sheets stabilized by π-π stacking between phenyl rings (inter-centroid distance: ~3.7–4.0 Å) .
Comparative Analysis with Related Morpholino-Boronic Acid Derivatives
Key Structural Differences
- Hydrochloride Salt : Introduces ionic interactions, enhancing solubility in aqueous media compared to non-ionic derivatives .
- Carbamoyl Group : Facilitates hydrogen bonding and π-stacking interactions absent in simpler morpholino-boronic acids .
- Boronic Acid Positioning : The meta-substitution on the phenyl ring alters electronic effects compared to para-substituted analogs .
These structural nuances influence reactivity in Suzuki-Miyaura cross-coupling reactions, where the carbamoyl group may modulate boron’s electrophilicity .
Properties
IUPAC Name |
[3-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4.ClH/c17-13(11-2-1-3-12(10-11)14(18)19)15-4-5-16-6-8-20-9-7-16;/h1-3,10,18-19H,4-9H2,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUJRGQOXYFCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657198 | |
| Record name | (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-89-8 | |
| Record name | Boronic acid, B-[3-[[[2-(4-morpholinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-Morpholin-4-ylethyl)carbamoyl]benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method A: Reaction of Phenylmagnesium Bromide with Trimethyl Borate
This classical approach, first reported in the late 19th century, involves nucleophilic addition of phenylmagnesium bromide (a Grignard reagent) to trimethyl borate, followed by hydrolysis:
PhMgBr + (CH3O)3B → Ph-B(OH)2 (after hydrolysis)
Advantages: High yields, well-established, scalable.
- The reaction proceeds efficiently at low temperatures (0°C to room temperature).
- Hydrolysis with water or dilute acid yields phenylboronic acid.
Method B: Reaction of Phenyllithium with Borate Esters
An alternative, albeit with lower yields, involves phenyllithium reacting with borate esters, followed by hydrolysis:
PhLi + B(OR)3 → Ph-B(OR)2
Note: Requires strictly anhydrous conditions and careful handling of reactive organolithium reagents.
Functionalization to Introduce the (2-Morpholinoethyl)carbamoyl Group
The next step involves attaching the carbamoyl group bearing the morpholinoethyl moiety to the phenyl ring, specifically at the meta-position relative to the boronic acid group.
Method A: Electrophilic Aromatic Substitution (EAS)
- Precursor: 3-Aminophenylboronic acid.
- Reaction: Acylation with acryloyl chloride to form an amide linkage.
- Dissolve 3-aminophenylboronic acid in a mixture of THF and water.
- Cool below 5°C.
- Add sodium bicarbonate to deprotonate amine.
- Dropwise addition of acryloyl chloride.
- Stir overnight, then purify.
- The acylation proceeds smoothly under mild conditions.
- The resulting intermediate contains the necessary amide linkage for subsequent carbamoyl formation.
Method B: Carbamoylation with Isocyanates or Chlorides
- The amino group on the phenyl ring reacts with carbamoyl chlorides or isocyanates to introduce the carbamoyl functionality.
- Reacting with 2-morpholinoethyl isocyanate or chlorocarbonyl derivatives to form the carbamoyl linkage.
Incorporation of the (2-Morpholinoethyl) Group
The morpholinoethyl group can be introduced via nucleophilic substitution or amidation:
- Nucleophilic substitution: Using 2-morpholinoethylamine or its derivatives to react with activated intermediates.
- Amidation: Coupling of the carbamoyl chloride with morpholine derivatives.
Reaction Conditions:
- Use of coupling agents such as EDC or DCC to facilitate amidation.
- Solvent systems like DMF or DMSO to enhance solubility and reactivity.
Final Assembly and Purification
The final compound is obtained by:
- Combining the phenylboronic acid derivative with the morpholinoethyl carbamoyl group under controlled conditions.
- Purification via column chromatography or recrystallization.
- Conversion to hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).
Data Table: Summary of Preparation Methods
Research Findings and Considerations
- Reaction Optimization: Temperature control and choice of solvent significantly influence yields and purity.
- Selectivity: The position of substitution on the phenyl ring is directed by the amino group, facilitating meta-substitution.
- Purity: Purification steps such as recrystallization from ethanol or chromatography are essential to obtain high-purity hydrochloride salt suitable for research applications.
- Safety: Handling of boronic acid derivatives and acyl chlorides requires appropriate safety measures due to their irritant and reactive nature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbamoyl group to amines or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines or reduced carbamoyl derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Targeting Cancer Cells
This compound has been investigated for its potential in cancer therapy. Boronic acids, including this compound, are known to inhibit proteasome activity, which is crucial for cancer cell proliferation. They can also serve as building blocks for the synthesis of more complex anti-cancer agents.
Case Study: Inhibition of Proteasome Activity
A study demonstrated that phenylboronic acids can inhibit the 26S proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells. The specific role of (3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride in enhancing the efficacy of existing chemotherapeutic agents was highlighted, suggesting a synergistic effect when used in combination therapies .
Biochemical Research
Enzyme Inhibition
The compound is also utilized in biochemical assays to study enzyme interactions. Its ability to form reversible covalent bonds with diols makes it a valuable tool for probing enzyme mechanisms and substrate specificity.
Case Study: Glycosidase Inhibition
Research has shown that boronic acids can inhibit glycosidases by mimicking the natural substrates. The application of this compound in these studies has provided insights into enzyme kinetics and inhibition mechanisms, leading to the development of potential therapeutic agents targeting glycosidase-related diseases .
Drug Delivery Systems
Nanoparticle Formulation
Recent advancements have explored the use of boronic acids in drug delivery systems, particularly for targeted therapy. The unique properties of this compound allow it to be incorporated into nanoparticles that can selectively release drugs in tumor microenvironments.
Case Study: Targeted Drug Release
A study demonstrated that nanoparticles functionalized with this boronic acid derivative could achieve targeted drug delivery to cancer cells, significantly increasing the therapeutic index while minimizing side effects. This application highlights the compound's potential in improving treatment outcomes for cancer patients .
Chemical Biology
Probes for Cellular Imaging
The compound is being developed as a probe for cellular imaging due to its ability to interact with specific biomolecules within cells. This property allows researchers to visualize cellular processes and track the dynamics of biomolecular interactions.
Case Study: Imaging Applications
In cellular imaging studies, this compound has been used as a fluorescent probe to study cellular uptake mechanisms and localization within different organelles. Such applications are crucial for understanding cellular function and disease pathology .
Data Summary
Mechanism of Action
The mechanism of action of (3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The morpholinoethyl carbamoyl group enhances its binding affinity and specificity, allowing for targeted interactions with biological molecules.
Comparison with Similar Compounds
Critical Analysis of Divergences
- Similarity Scores: The high similarity (0.98) between the target compound and (3-Morpholinophenyl)boronic acid (CAS 863377-22-4) may overstate functional equivalence, as the absence of the carbamoyl-ethyl chain alters reactivity.
- Biological Relevance: Compounds like (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride (CAS 957103-95-6) feature bulkier diethylamino groups, which could hinder membrane permeability compared to morpholino derivatives.
Biological Activity
(3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antibacterial treatments. This compound exhibits a variety of biological activities, including anticancer and antibacterial properties, which are critical for addressing resistant infections and cancer cell proliferation.
The biological activity of boronic acids, including this compound, often involves their ability to interact with specific biomolecules, such as enzymes and receptors. The mechanism typically includes reversible covalent binding to serine residues in β-lactamases and other enzymes, which can inhibit their activity. This interaction is facilitated by the unique structural features of boronic acids that allow them to form stable complexes with diols present in biological systems.
Anticancer Activity
Research indicates that this compound may function as a proteasome inhibitor, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit the progression of the cell cycle at the G2/M phase in U266 cells, resulting in significant growth inhibition .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U266 | 8.21 | Proteasome inhibition |
| Compound B | MDA-MB-468 | 10 | DNA cross-linking |
| This compound | TBD | TBD | TBD |
Antibacterial Activity
The compound also exhibits promising antibacterial properties. Boronic acids have been shown to enhance the efficacy of β-lactam antibiotics against resistant strains by inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to these antibiotics. For example, studies have demonstrated that the addition of boronic acids can significantly increase the activity of carbapenems against KPC-producing Klebsiella pneumoniae isolates .
Table 2: Antibacterial Efficacy Against Resistant Strains
| Antibiotic | MIC (µg/ml) | Inhibition Zone Increase (mm) |
|---|---|---|
| Imipenem | ≤2 | +5 |
| Meropenem | ≤2 | +7 |
| Ertapenem | ≤2 | +6 |
Case Studies
- In Vivo Studies : In a study involving mouse models, treatment with phenylboronic acid derivatives resulted in a significant reduction in tumor size without affecting normal tissues. The compounds demonstrated an inhibition rate of over 90% in xenografted tumors derived from triple-negative breast cancer cells .
- Clinical Relevance : The ability of boronic acids to bind selectively to bacterial enzymes has led to their exploration as adjuvants in antibiotic therapy. Clinical evaluations have shown that combining these compounds with traditional antibiotics can restore sensitivity in resistant bacterial strains .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary results suggest that while some derivatives exhibit favorable pharmacokinetic properties, optimization is necessary to enhance therapeutic concentrations at target sites .
Q & A
Q. What are the recommended synthetic routes for (3-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid hydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving: (i) Coupling of 3-carboxyphenylboronic acid with 2-morpholinoethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the carbamoyl linkage. (ii) Hydrochloride salt formation via acidification .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust reaction time (typically 12-24 hrs) and stoichiometric ratios (e.g., 1.2:1 amine:acid) to improve yield. Purify via recrystallization or reverse-phase chromatography .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Key Techniques :
- 1H/13C NMR : Confirm boronic acid proton resonance (~δ 7-8 ppm for aromatic protons) and morpholinoethyl group signals (δ 2.5-3.5 ppm for morpholine protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C13H19BClN2O4: calc. 342.11; obs. 342.09) .
- FT-IR : Identify B-O stretching (~1340 cm⁻¹) and carbamoyl C=O (~1650 cm⁻¹) .
Q. How does the morpholinoethyl carbamoyl group influence the compound's solubility and stability in aqueous solutions?
- Mechanistic Insight : The morpholino group enhances water solubility via hydrogen bonding and reduces aggregation. Stability in aqueous buffers (pH 4-8) can be tested by incubating the compound at 37°C for 24 hrs and analyzing degradation via HPLC .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the compound's binding affinity to diol-containing biomolecules in different pH conditions?
- Experimental Design : (i) Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) across pH 5-9 to assess pH-dependent binding. (ii) Compare results with computational docking (e.g., AutoDock Vina) to identify critical residues in the binding pocket.
Q. How can computational modeling be integrated with experimental data to predict the compound's interaction with biological targets?
Q. What are the key considerations in designing in vitro assays to evaluate the compound's efficacy as a targeted delivery agent?
- Assay Design : (i) Use fluorescently labeled derivatives (e.g., FITC conjugation at the boronic acid site) to track cellular uptake via confocal microscopy. (ii) Assess nuclear localization by co-staining with DAPI and quantifying fluorescence overlap (Pearson’s coefficient >0.7 indicates efficacy) . (iii) Include negative controls (e.g., boronic acid-free analogs) to confirm specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
